molecular formula C24H25FN2O5S B2668453 4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline CAS No. 1111164-75-0

4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline

Cat. No.: B2668453
CAS No.: 1111164-75-0
M. Wt: 472.53
InChI Key: IZVIRRDGZZGIPX-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline is a structurally complex quinoline derivative featuring three distinct functional groups:

  • 3,4-Dimethoxybenzenesulfonyl group: A polar, electron-withdrawing substituent that may enhance solubility and influence intermolecular interactions.
  • 4-Methylpiperidine-1-carbonyl group: A lipophilic moiety that may contribute to conformational rigidity and membrane permeability.

Properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O5S/c1-15-8-10-27(11-9-15)24(28)19-14-26-20-6-4-16(25)12-18(20)23(19)33(29,30)17-5-7-21(31-2)22(13-17)32-3/h4-7,12-15H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVIRRDGZZGIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the fluoro group: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the piperidine moiety: This step involves the reaction of the quinoline intermediate with 4-methylpiperidine-1-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate access.

    Modulating receptor function: Acting as an agonist or antagonist at receptor sites.

    Interacting with nucleic acids: Binding to DNA or RNA and affecting their function.

Comparison with Similar Compounds

Sulfonyl vs. Methoxy/Halogen Groups

The target compound’s 3,4-dimethoxybenzenesulfonyl group distinguishes it from compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) () and 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline (), which feature methoxy or chlorophenyl groups.

Fluoro vs. Methoxy/Chloro Substituents

The 6-fluoro substituent in the target compound contrasts with the 6-methoxy group in ’s derivative. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and enhance metabolic stability compared to bulkier methoxy groups .

Piperidine Modifications

The 4-methylpiperidine-1-carbonyl group differs from the spiro-piperidine systems in and the piperidine/pyrrolidine groups in . The carbonyl linker in the target compound introduces hydrogen-bonding capacity, while the methyl group increases lipophilicity compared to unsubstituted piperidines .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups Reference
Target Compound Not reported Moderate (polarity) Sulfonyl, fluoro, piperidine N/A
4k () 223–225 Ethanol-soluble Methoxy, chloro, amino
3a-l () Solid/oil Variable Acylated spiro-piperidines
6-Chloro-4-(piperidin-1-yl)... Not provided Research-grade Piperidine, pyrrolidine

Biological Activity

The compound 4-(3,4-Dimethoxybenzenesulfonyl)-6-fluoro-3-(4-methylpiperidine-1-carbonyl)quinoline is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline core substituted with various functional groups. Its molecular formula is C19H23FN2O4SC_{19}H_{23}FN_2O_4S with a molecular weight of approximately 396.46 g/mol. The presence of the dimethoxybenzenesulfonyl group is significant for its biological interactions.

Research indicates that this compound may exert its effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit nicotinamide adenine dinucleotide (NAD) biosynthesis by targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for cellular metabolism and survival in cancer cells .
  • Induction of Apoptosis : The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death in malignant cells .
  • Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .

Anticancer Activity

A series of in vitro studies have demonstrated the compound's selective toxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Selectivity Index
HL-60 (Leukemia)0.5High
HSC-2 (Oral Carcinoma)0.7Moderate
HCT116 (Colon Cancer)0.6High
Non-malignant Cells>10Low

The selectivity index indicates that the compound is significantly more toxic to malignant cells than to non-malignant cells, highlighting its therapeutic potential.

Case Studies

In a recent study focusing on the compound's effects on human colon carcinoma cells (HCT116), it was found that treatment led to:

  • Mitochondrial Membrane Depolarization : Indicating early apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Suggesting oxidative stress as a mechanism of action.
  • PARP1 Cleavage : A hallmark of apoptosis indicating DNA damage response activation .

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